molecular formula C11H12N2S B084282 Levamisole CAS No. 14769-73-4

Levamisole

Cat. No. B084282
CAS RN: 14769-73-4
M. Wt: 204.29 g/mol
InChI Key: HLFSDGLLUJUHTE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levamisole, an imidazo(2,1-b)thiazole derivative, was initially approved for medical use due to its immunomodulatory, anthelmintic, and, in certain contexts, antineoplastic effects. Over time, its application has expanded from veterinary medicine to human health, addressing conditions such as parasitic worm infections and as an adjunct for cancer treatment. Despite its withdrawal from the U.S. market for human use due to adverse effects, levamisole continues to see use in veterinary medicine and, notably, as an adulterant in illicit drugs like cocaine. Its synthesis, molecular structure, and chemical properties underpin its diverse applications and effects (Chang et al., 2010).

Synthesis Analysis

Levamisole is synthesized through a process that allows for the production of composite materials aimed at prolonged release mechanisms. For instance, composite materials with levamisole based on oligooxypropylene fumarate, triethylene glycol dimethacrylate, and styrene have been developed to ensure a sustained release of the drug from a polymer matrix, indicating a sophisticated synthesis process that tailors the physical and chemical properties of levamisole for specific applications (Rudenchyk et al., 2016).

Molecular Structure Analysis

The molecular structure of levamisole contributes to its diverse pharmacological actions. As an imidazothiazole derivative, its structure facilitates interaction with various biological targets, including acetylcholine receptors and immune cells. This interaction underpins its anthelmintic action by stimulating nicotinic acetylcholine receptors in parasitic worms, leading to paralysis and death, and its immunomodulatory effects in humans (Martin et al., 2012).

Chemical Reactions and Properties

Levamisole's chemical properties, such as its solubility in water and rapid absorption in the gastrointestinal tract, make it effective for oral administration. Its plasma half-life is around 16 hours, and it is mainly metabolized in the liver. These properties are crucial for its therapeutic applications, including its use as an anthelmintic and immunomodulatory agent (Gupta, 2016).

Physical Properties Analysis

The physical properties of levamisole, such as its white powdery appearance and solubility in water, contribute to its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. These characteristics influence its clinical effectiveness and potential side effects, underscoring the importance of understanding its physical properties in the context of medical and illicit use (Solomon & Hayes, 2017).

Chemical Properties Analysis

The chemical properties of levamisole, such as its ability to induce ROS (Reactive Oxygen Species) production and its interaction with cellular receptors, underpin its therapeutic effects and side effects. Its role as an immunomodulator, for example, involves enhancing the release of cytokines and influencing the activity of immune cells, which can have both beneficial and adverse outcomes depending on the context of use (Chandy et al., 2016).

Scientific research applications

  • Cancer Treatment and Research: Initially used for helminthic infestations and autoimmune diseases, Levamisole has been investigated for its anticancer activity. While trials in advanced breast cancer, lung cancer, colorectal cancer, melanoma, and lymphoproliferative diseases have been generally negative or inconclusive, it has shown potential as an adjuvant therapy for resected melanoma and in combination with fluorouracil for colon carcinoma (Stevenson et al., 1991).

  • Complications with Cocaine Adulteration: Levamisole is also known for its illicit use as a cocaine adulterant. This use has led to complications like neutropenia, agranulocytosis, arthralgias, retiform purpura, and skin necrosis (Lee et al., 2012).

  • Resistance Mechanisms in Parasites: Studies on the parasitic nematode Oesophagostomum dentatum have revealed insights into resistance mechanisms against Levamisole. The resistance is attributed to changes in the properties of the Levamisole receptor population (Robertson et al., 1999).

  • Dermatological Applications: Levamisole has been used in dermatology for treating parasitic, viral, and bacterial infections, including leprosy, collagen vascular diseases, and inflammatory skin diseases. Its adverse effects are generally mild and include rash, nausea, and flu-like symptoms (Scheinfeld et al., 2004).

  • Immunomodulatory Effects: Levamisole is known to enhance neutrophil chemotaxis and alter levels of cellular cyclic nucleotides, suggesting its potential therapeutic use in patients with defective neutrophil chemotaxis (Hogan et al., 1978).

  • Breast Cancer Research: A clinical trial involving Levamisole in patients with primary inoperable breast cancer showed significant prolongation of the disease-free interval and survival rate in the Levamisole-treated group compared to controls (Rojas et al., 1976).

  • Rheumatoid Arthritis Treatment: Levamisole has been shown to be effective in the treatment of rheumatoid arthritis, demonstrating a slow action accompanied by a reduction in erythrocyte sedimentation rate, rheumatoid factor, and technetium index (Huskisson et al., 1976).

  • General Immunopharmacology: Levamisole acts either as an immunostimulant or an immunosuppressive agent depending on dosage, timing of administration, and the host's genetic background. Its clinical implications include avoiding its use in diseases without an immune defect and correlating clinical data with modifications of immune parameters (Renoux, 1980).

properties

IUPAC Name

(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFSDGLLUJUHTE-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=N[C@H](CN21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16595-80-5 (hydrochloride)
Record name Levamisole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014769734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4023206
Record name Levamisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levamisole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.44e+00 g/L, Water 210 (mg/mL), Methanol sol. (mg/mL), Propylene glycol sol. (mg/mL), Ethanol sl. sol. (mg/mL)
Record name Levamisole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00848
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levamisole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name LEVAMISOLE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/177023%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Mechanism of Action

The mechanism of action of levamisole as an antiparasitic agent appears to be tied to its agnositic activity towards the L-subtype nicotinic acetylcholine receptors in nematode muscles. This agonistic action reduces the capacity of the males to control their reproductive muscles and limits their ability to copulate. The mechanism of action of Levamisole as an anticancer drug in combination with fluorouracil is unknown. The effects of levamisole on the immune system are complex. The drug appears to restore depressed immune function rather than to stimulate response to above-normal levels. Levamisole can stimulate formation of antibodies to various antigens, enhance T-cell responses by stimulating T-cell activation and proliferation, potentiate monocyte and macrophage functions including phagocytosis and chemotaxis, and increase neutrophil mobility, adherence, and chemotaxis.
Record name Levamisole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00848
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Levamisole

CAS RN

14769-73-4
Record name Levamisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14769-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levamisole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014769734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levamisole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00848
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levamisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Levamisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.290
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVAMISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2880D3468G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Levamisole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

227-227.5, 264 - 265 °C
Record name Levamisole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00848
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levamisole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A suspension of 31.73 g of L-N-[(4-methoxyphenyl)sulfonyl]-glutamic acid (0.1 mol) in 400 ml of 2-propanol and 20 ml of water was stirred and heated till all solid entered solution. Then there were added 20.43 g of tetramisole. The whole was stirred and heated till an homogeneous solution was obtained. The solution was further stirred for 4 hours while the temperature was allowed to reach room temperature. The precipitate was filtered off, washed with 100 ml of 2-propanol and 5 ml of water and dried under vacuo at 50° C., yielding 26.17 g levamisole.L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid (salt) (yield 100.3%) αD20 =-62.8° (c5. 1N HCl); mp. 127.4°-129.1° C.
[Compound]
Name
L-N-[(4-methoxyphenyl)sulfonyl]-glutamic acid
Quantity
31.73 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20.43 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 31.73 g of L-N-[(4-methoxyphenyl)sulfonyl-glutamic acid (0.1 mol) in 400 ml of 2-propanone and 20 ml of water was stirred and heated till all solid entered solution. Then there were added 20.43 g of tetramisole. The whole was stirred and heated to reflux and additionally stirred at reflux for 10 minutes. The mixture was further stirred for 4 hours while the temperature was allowed to reach room temperature. The precipitate was filtered off, washed with 100 ml of 2-propanone and 5 ml of water and dried under vacuo at 50° C., yielding 25.55 g of levamisole.L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid (salt) (yield 98%) αD20 =-62.4° (c5. 1N HCl); mp. 127.3°-129° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20.43 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a refluxing solution of 20.43 g of tetramisole (0.1 mol) in 190 ml of 2-propanone and 10 ml. of water was added 15.9 g of L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid (0.05 mol). The mixture was refluxed for another 5 minutes and cooled to 15° C. After 12 hours the precipitate was filtered off, washed with 2-propanone and dried under vacuo at 70° C., yielding 23.88 g of levamisole.L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid (salt) (yield=91.6%) αD20 =-63.5° (c5, 1N HCl); mp. 127.6°-129.3° C.
Quantity
20.43 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid
Quantity
15.9 g
Type
reactant
Reaction Step Two
Quantity
190 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levamisole
Reactant of Route 2
Levamisole
Reactant of Route 3
Levamisole
Reactant of Route 4
Levamisole
Reactant of Route 5
Levamisole
Reactant of Route 6
Levamisole

Citations

For This Compound
98,200
Citations
G Renoux - Drugs, 1980 - Springer
… of levamisole have contributed to improved understanding of the molecular events which mediate or trigger immune responses. Levamisole … Levamisole’s potential for opposite effects …
Number of citations: 248 link.springer.com
PAJ Janssen - Progress in Drug Research/Fortschritte der …, 1976 - Springer
In the early 1960s our laboratory was engaged in a research program designed to find a superior anthelmintic drug. We wanted it to be chemically unrelated to known drugs, potent, safe…
Number of citations: 194 link.springer.com
WKP Amery, JPJM Bruynseels - International journal of …, 1992 - Elsevier
… Abstract -- The history of the use of levamisole in man is summarized, … may not have seen the end of levamisole story yet; also, the … of levamisole and the combination of levamisole and …
Number of citations: 103 www.sciencedirect.com
N Scheinfeld, JD Rosenberg, JM Weinberg - American journal of clinical …, 2004 - Springer
… Since 1990, combination therapy of levamisole and fluorouracil … levamisole has been used in a wide range of diseases with and without success. In dermatologic disease levamisole …
Number of citations: 107 link.springer.com
J Symoens, Y Schuermans - Clinics in Rheumatic Diseases, 1979 - Elsevier
… Levamisole is a basic antirheumatic drug that decreases disease activity or prevents progression of the disease. It should be kept in mind, however, that levamisole is … with levamisole …
Number of citations: 74 www.sciencedirect.com
A Chang, J Osterloh, J Thomas - Clinical Pharmacology & …, 2010 - Wiley Online Library
… Levamisole has increasingly been discovered in street cocaine as an adulterant. Recent reports have linked levamisole in … is associated with therapeutic use of levamisole, and this may …
Number of citations: 187 ascpt.onlinelibrary.wiley.com
CG Moertel, TR Fleming, JS Macdonald… - … England Journal of …, 1990 - Mass Medical Soc
… levamisole alone were infrequent, usually consisting of mild nausea with occasional dermatitis or leukopenia, and those of levamisole … adjuvant therapy with levamisole and fluorouracil …
Number of citations: 817 www.nejm.org
JA Laurie, CG Moertel, TR Fleming… - Journal of Clinical …, 1989 - ascopubs.org
… either levamisole alone, 150 mg/d for 3 days every 2 weeks for 1 year, or levamisole plus … Levamisole plus 5-FU, and to a lesser extent levamisole alone, reduced cancer recurrence …
Number of citations: 879 ascopubs.org
HM Al-Kuraishy, AI Al-Gareeb, L Alkazmi… - Viral …, 2021 - liebertpub.com
Coronavirus disease 2019 (COVID-19) a global infectious disease caused by severe acute respiratory coronavirus 2 (SARS-CoV-2) affects various organs, primarily the respiratory …
Number of citations: 28 www.liebertpub.com
AP Robertson, HE Bjorn, RJ Martin - The FASEB Journal, 1999 - Wiley Online Library
… Levamisole is commonly used to treat nematode parasite infections but therapy is … Levamisole receptor channel currents in muscle patches from levamisole-sensitive and levamisole-…
Number of citations: 119 faseb.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.